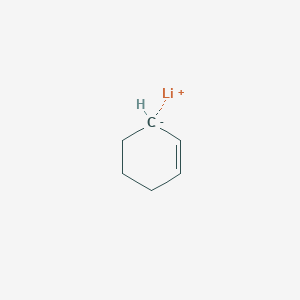
lithium;cyclohexene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium;cyclohexene is a compound that combines lithium, an alkali metal, with cyclohexene, a six-membered ring containing a double bond
Preparation Methods
Synthetic Routes and Reaction Conditions
Lithium;cyclohexene can be synthesized through the reaction of cyclohexene with lithium metal. The reaction typically involves the use of an inert solvent such as hexane or pentane to facilitate the formation of the organolithium compound. The general reaction is as follows: [ \text{C}6\text{H}{10} + 2\text{Li} \rightarrow \text{C}_6\text{H}_9\text{Li} + \text{LiH} ]
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pressure conditions to ensure high yield and purity of the product. The use of advanced purification techniques such as distillation and crystallization is common to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Lithium;cyclohexene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclohexanone or cyclohexanol.
Reduction: It can be reduced to form cyclohexane.
Substitution: The lithium atom can be substituted with other electrophiles, leading to the formation of different organolithium compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanol.
Reduction: Cyclohexane.
Substitution: Various organolithium compounds depending on the electrophile used.
Scientific Research Applications
Lithium;cyclohexene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: Research is ongoing to explore its potential use in biological systems, although its applications are currently limited.
Medicine: There is interest in its potential use in drug synthesis and as a precursor for pharmaceuticals.
Industry: It is used in the production of polymers and other materials due to its reactivity and ability to form stable compounds.
Mechanism of Action
The mechanism of action of lithium;cyclohexene involves the interaction of the lithium atom with various molecular targets. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules. This leads to the formation of new bonds and the generation of different products. The pathways involved include:
Nucleophilic Addition: The lithium atom adds to carbonyl groups, forming alkoxides.
Nucleophilic Substitution: The lithium atom replaces other atoms or groups in a molecule, forming new organolithium compounds.
Comparison with Similar Compounds
Lithium;cyclohexene can be compared with other similar compounds such as:
Grignard Reagents (RMgX): Both are organometallic compounds used in organic synthesis, but this compound is generally more reactive.
Organolithium Compounds (RLi): Similar in reactivity, but the presence of the cyclohexene ring in this compound provides unique steric and electronic properties.
Cyclohexyl Lithium (C₆H₁₁Li): Similar structure but lacks the double bond present in cyclohexene, leading to different reactivity and applications.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable reagent in organic synthesis and materials science. Further research is needed to fully explore its applications and potential benefits.
Properties
CAS No. |
141874-73-9 |
|---|---|
Molecular Formula |
C6H9Li |
Molecular Weight |
88.1 g/mol |
IUPAC Name |
lithium;cyclohexene |
InChI |
InChI=1S/C6H9.Li/c1-2-4-6-5-3-1;/h1-3H,4-6H2;/q-1;+1 |
InChI Key |
KMOYYYYFQWJNHQ-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].C1C[CH-]C=CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4R)-5-{[tert-Butyl(diphenyl)silyl]oxy}-4-methylpentan-1-ol](/img/structure/B14275239.png)
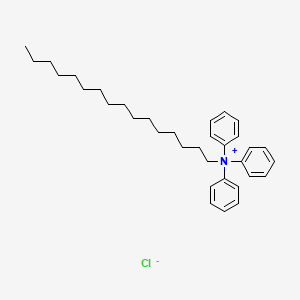
![2-Benzofurancarboxamide, 3-[(2-ethoxy-5-nitrobenzoyl)amino]-](/img/structure/B14275255.png)
![N-Dodecyl-N'-[3-(triethoxysilyl)propyl]urea](/img/structure/B14275262.png)
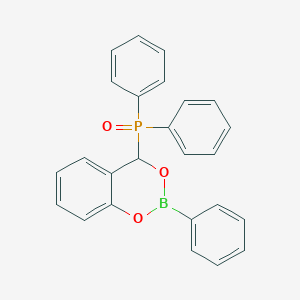
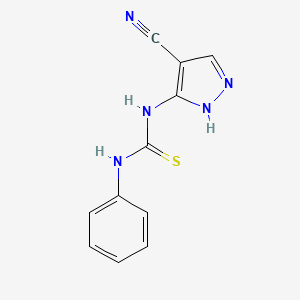
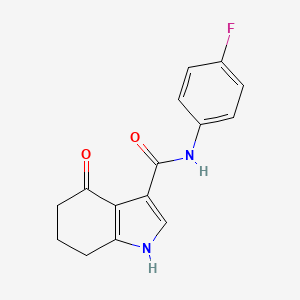
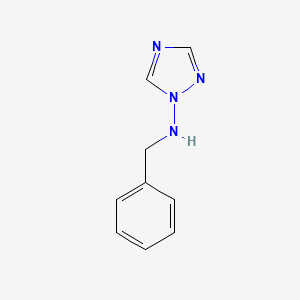
![3-[(1H-Indol-2-yl)methylidene]-2-benzofuran-1(3H)-one](/img/structure/B14275287.png)
![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)
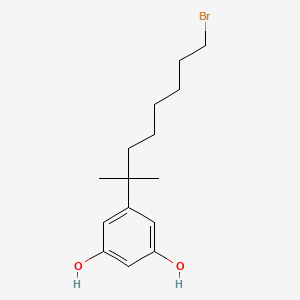
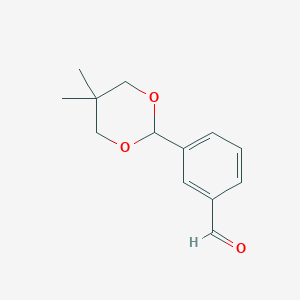
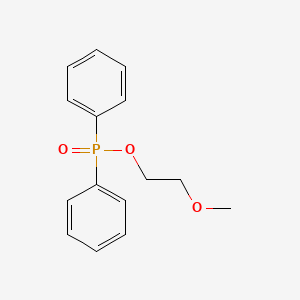
![2,5-Bis[(tetradecyloxy)carbonyl]benzene-1,4-dicarboxylate](/img/structure/B14275336.png)
